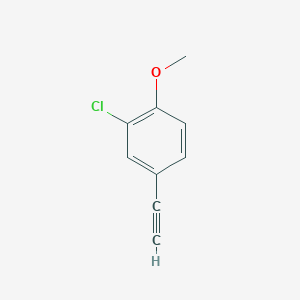

2-Chloro-4-ethynyl-1-methoxybenzene

Description

Contextualization within Substituted Aryl Systems Research

Substituted aryl systems are fundamental structural motifs found in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic and optical properties. The specific arrangement of substituents on the aromatic ring profoundly influences the molecule's physical, chemical, and biological properties.

The study of 2-Chloro-4-ethynyl-1-methoxybenzene is situated within the broader research area focused on the synthesis and application of polysubstituted aromatic compounds. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group on the benzene (B151609) ring, ortho and para to the ethynyl (B1212043) group respectively, creates a unique electronic environment. This electronic push-pull effect can influence the reactivity of the ethynyl group and the aromatic ring itself, making it an interesting subject for synthetic exploration.

The primary method for the synthesis of this compound and related substituted alkynes is the Sonogashira cross-coupling reaction. wikipedia.orgresearchgate.net This powerful reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern organic synthesis. wikipedia.orgresearchgate.net The synthesis of this compound would typically involve the Sonogashira coupling of a suitable di-substituted haloanisole with a protected acetylene (B1199291) source, followed by deprotection. The reactivity of the aryl halide in the Sonogashira coupling is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. researchgate.net

Academic Importance of this compound as a Synthetic Synthon

The academic importance of this compound lies in its utility as a synthetic synthon, or a molecular building block, for the assembly of more elaborate chemical structures. Its bifunctional nature, possessing both a reactive ethynyl group and a modifiable chloro-substituted aromatic ring, allows for sequential and site-selective chemical transformations.

The ethynyl group is a particularly versatile functional handle. It can participate in a wide variety of chemical reactions, including:

Further Sonogashira couplings: To extend the carbon framework and create larger conjugated systems.

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

Cycloaddition reactions: To construct various carbocyclic and heterocyclic rings.

Hydration reactions: To yield acetyl-substituted aromatic compounds.

The chloro-substituted methoxybenzene moiety also offers opportunities for further functionalization through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or nitrogen-containing substituents. This dual reactivity makes this compound a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. For instance, substituted phenylacetylenes are recognized as important intermediates in the synthesis of bioactive molecules and functional materials. rsc.org

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| CAS Number | 120136-29-0 |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNAMMLEBMXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424054 | |

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120136-29-0 | |

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Functional Group Introduction

The introduction of ethynyl (B1212043), chloro, and methoxy (B1213986) groups at specific positions on the benzene (B151609) ring is crucial for the synthesis of the target molecule.

The Sonogashira coupling reaction is a cornerstone in the synthesis of aryl alkynes, including 2-Chloro-4-ethynyl-1-methoxybenzene. wikipedia.orgresearchgate.net This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

A common precursor for the synthesis of this compound is 2-chloro-4-iodo-1-methoxybenzene (B1599835). biosynth.comnih.govechemi.com The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective ethynylation at the 4-position. The reaction is typically carried out with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group is subsequently removed in situ or in a separate step to yield the terminal alkyne. wikipedia.orgharvard.edu The use of TMSA is advantageous as it prevents the unwanted homocoupling of the terminal alkyne (Glaser coupling). chemrxiv.org

The reaction conditions for the Sonogashira coupling can be mild, often proceeding at room temperature in various solvents, including aqueous media, which is beneficial for the synthesis of complex molecules. wikipedia.org

Table 1: Sonogashira Coupling Reaction Parameters

| Parameter | Description | Reference |

| Catalyst | Palladium complexes such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly used. | nih.govlibretexts.org |

| Co-catalyst | Copper(I) salts, typically CuI, are used to facilitate the reaction. Copper-free versions also exist. | wikipedia.orgresearchgate.net |

| Base | An amine base, such as triethylamine (B128534) or piperidine, is required. | organic-chemistry.orglibretexts.org |

| Solvent | A variety of solvents can be used, including THF, toluene (B28343), and DMF. | nih.govrsc.org |

| Alkyne | Terminal alkynes or protected alkynes like trimethylsilylacetylene are used. | wikipedia.orgharvard.edu |

| Aryl Halide | Aryl iodides are more reactive than bromides, which are more reactive than chlorides. | wikipedia.org |

The synthesis of the key intermediate, 2-chloro-4-iodo-1-methoxybenzene, requires specific halogenation and alkoxylation steps. A plausible synthetic route starts from a commercially available precursor like 3-methoxyphenol.

The synthesis could proceed through the following steps:

Chlorination: Introduction of a chlorine atom at the ortho position to the methoxy group.

Iodination: Introduction of an iodine atom at the para position to the methoxy group. The directing effects of the hydroxyl and methoxy groups will influence the regioselectivity of these halogenation steps.

Alternatively, starting with an appropriate aniline, a Sandmeyer reaction could be employed to introduce the chloro and iodo substituents. The methoxy group can be introduced via nucleophilic aromatic substitution on a suitably activated aryl halide or through the methylation of a phenol. For instance, 4-iodoanisole (B42571) can be synthesized from anisole (B1667542) by iodination. google.com

Multi-Step Synthesis and Convergent/Divergent Pathway Analysis

The synthesis of this compound is inherently a multi-step process.

Linear Synthesis: A linear sequence would involve the stepwise introduction of each functional group onto a starting benzene derivative. For example, starting with anisole, one could perform iodination, then chlorination, and finally ethynylation.

Divergent Synthesis: In a divergent pathway, a common intermediate is used to create a library of related compounds. rsc.orgrsc.org For example, 2-chloro-4-iodo-1-methoxybenzene can serve as a versatile intermediate. It can undergo Sonogashira coupling to introduce the ethynyl group, or it can participate in other cross-coupling reactions (e.g., Suzuki, Stille) to introduce different functionalities at the 4-position, leading to a diverse range of molecules.

One-Pot Reaction Sequences and Tandem Catalysis

To improve efficiency and reduce waste, one-pot reactions and tandem catalysis are increasingly employed in organic synthesis. acs.orgnih.gov For the synthesis of this compound, a one-pot procedure could involve the in situ generation of the organometallic reagent followed by the cross-coupling reaction.

A notable example is the tandem catalytic iodination of an arene followed by a palladium-catalyzed Sonogashira coupling in the same reaction vessel. acs.orgacs.org This avoids the isolation of the iodoarene intermediate. Another one-pot approach is the desilylation of a silyl-protected alkyne followed by Sonogashira coupling. researchgate.netresearchgate.net This can be achieved using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which acts as both a deprotecting agent and a base for the coupling reaction. chemrxiv.org

Catalytic Systems in this compound Synthesis and Derivatization

Catalysis, particularly using transition metals, is fundamental to the synthesis and further functionalization of this compound. mdpi.com

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. nih.govorganic-chemistry.org The Sonogashira reaction, as discussed, is a prime example. wikipedia.orgresearchgate.netnih.gov

The choice of palladium catalyst and ligands is critical for the success of these reactions. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. nih.govnih.gov The ligands, typically phosphines, play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst deactivation. libretexts.orgorganic-chemistry.orgnih.gov For instance, bulky and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org

Beyond the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions can be used to derivatize this compound. The chloro and ethynyl groups offer two distinct handles for further functionalization. For example, the chloro group could potentially undergo Suzuki or Buchwald-Hartwig amination reactions, although the reactivity is lower than that of bromo or iodo substituents. organic-chemistry.orguwindsor.ca The terminal alkyne can participate in various reactions, including further Sonogashira couplings, click chemistry, and cyclization reactions.

Copper-Mediated Transformations

Copper catalysts play a pivotal role in a range of alkyne-focused chemical transformations. Their utility stems from the ability to activate the terminal C-H bond of the alkyne, facilitating coupling reactions. For a molecule like this compound, this reactivity opens pathways to dimerization, cross-coupling with other molecules, and the formation of heterocyclic systems.

One of the most fundamental copper-mediated reactions for terminal alkynes is the Glaser coupling , which results in the formation of a symmetric 1,3-diyne through oxidative homocoupling. organic-chemistry.org In the case of this compound, this reaction would yield 1,4-bis(2-chloro-4-methoxyphenyl)buta-1,3-diyne. The reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) chloride or copper(I) bromide, an oxidant (often air or oxygen), and a base, frequently in a solvent like pyridine (B92270) or in the presence of an amine like TMEDA (tetramethylethylenediamine) which also serves as a ligand. organic-chemistry.org

Another significant transformation is the Sonogashira cross-coupling reaction , a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While this reaction is palladium-catalyzed, copper(I) acts as a crucial co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex in the catalytic cycle. wikipedia.org Given that this compound contains both a terminal alkyne and an aryl chloride, it could theoretically serve as either coupling partner. However, due to the lower reactivity of aryl chlorides compared to aryl bromides or iodides, it would more readily act as the alkyne component in a coupling with a more reactive aryl halide. wikipedia.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. For this compound, this transformation would allow for its conjugation with a wide array of molecules bearing an azide functional group, leading to the formation of a stable triazole ring. nih.govunizar.es The reaction is known for its mild conditions, high yields, and tolerance of a broad range of functional groups. beilstein-journals.org

Table 1: Representative Copper-Mediated Transformations for Terminal Alkynes

| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Potential Product with this compound |

| Glaser Coupling | Terminal Alkyne | Cu(I) salt (e.g., CuCl), Oxidant (O₂), Base (e.g., TMEDA) | Symmetrical 1,3-Diyne | 1,4-bis(2-chloro-4-methoxyphenyl)buta-1,3-diyne |

| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted Alkyne | Aryl-substituted derivative (e.g., coupling with Ar-I) |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide (R-N₃) | Cu(I) salt | 1,4-disubstituted 1,2,3-Triazole | 1-(Substituted)-4-(2-chloro-4-methoxyphenyl)-1H-1,2,3-triazole |

This table presents analogous transformations as direct literature for this compound is not available. The products shown are hypothetical based on established reactivity patterns.

Group 4 Metal Catalysis (e.g., Titanium, Zirconium) in Alkyne Functionalization

Catalysts based on Group 4 metals, particularly titanium and zirconium, offer unique pathways for the functionalization of alkynes that are often complementary to those of other transition metals. These metals are known for their high oxophilicity and ability to mediate carbometalation and hydrometalation reactions.

Zirconium-catalyzed carboalumination , often referred to as the Negishi reaction, involves the addition of an organoaluminum reagent across the triple bond of an alkyne. pitt.edu The reaction is typically catalyzed by a zirconium complex, most commonly zirconocene (B1252598) dichloride (Cp₂ZrCl₂). When applied to a terminal alkyne like this compound, the reaction with trimethylaluminum (B3029685) (AlMe₃) would proceed with high regioselectivity to place the methyl group at the internal carbon and the aluminum at the terminal carbon of the former alkyne. The resulting vinylalane intermediate is a versatile synthetic building block that can be subsequently quenched with various electrophiles (e.g., water, halogens, aldehydes) to introduce a range of functional groups. pitt.edu This method allows for the stereospecific formation of trisubstituted alkenes.

Titanium-catalyzed hydroamination is a direct method for the synthesis of enamines or imines from the reaction of an alkyne with an amine. ubc.ca Various titanium complexes can catalyze this transformation, which involves the formal addition of an N-H bond across the alkyne. For a terminal alkyne, the regioselectivity of the addition (to form either the Markovnikov or anti-Markovnikov product) can be influenced by the catalyst and the substituents on the alkyne and amine. The resulting enamines are valuable intermediates in organic synthesis. ubc.ca

Table 2: Representative Group 4 Metal-Catalyzed Transformations for Terminal Alkynes

| Reaction Name | Reactants | Catalyst/Reagents | Intermediate/Product Type | Potential Application to this compound |

| Zirconium-Catalyzed Carboalumination | Terminal Alkyne, Organoaluminum (e.g., AlMe₃) | Cp₂ZrCl₂ | Vinylalane intermediate, Trisubstituted alkene (after quench) | Formation of a stereodefined vinylalane, leading to various trisubstituted alkene derivatives. |

| Titanium-Catalyzed Hydroamination | Terminal Alkyne, Primary/Secondary Amine | Ti-based catalyst (e.g., Ti-amidate or Ti-imide complexes) | Enamine or Imine | Synthesis of enamines derived from 2-chloro-4-methoxystyrene. |

This table presents analogous transformations as direct literature for this compound is not available. The applications described are based on established reactivity patterns for similar alkyne substrates.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethynyl 1 Methoxybenzene

Regioselectivity and Electronic Effects in Aromatic Substitution

The benzene (B151609) ring of 2-Chloro-4-ethynyl-1-methoxybenzene is activated towards electrophilic aromatic substitution (EAS) by the methoxy (B1213986) group and deactivated by the chloro and ethynyl (B1212043) groups. The directing effects of these substituents determine the position of incoming electrophiles.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This resonance effect makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com

The chloro group (-Cl) is a deactivating group, yet it is also an ortho, para-director. libretexts.org Halogens are more electronegative than carbon and withdraw electron density from the ring via the inductive effect, which deactivates the ring towards electrophilic attack. libretexts.org However, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions). libretexts.orgyoutube.com

The ethynyl group (-C≡CH) is generally considered a weakly deactivating group through its inductive effect, stemming from the sp-hybridized carbon atom which is more electronegative than an sp²-hybridized carbon of the benzene ring. It is typically a meta-director.

When multiple substituents are present on a benzene ring, the directing effect is generally controlled by the most powerful activating group. ualberta.ca In the case of this compound, the methoxy group is the strongest activating group. Therefore, it will primarily direct incoming electrophiles to the positions ortho and para to it. The positions are C2, C6 (ortho) and C4 (para). The C2 and C4 positions are already substituted. Thus, electrophilic substitution is most likely to occur at the C6 position. Steric hindrance from the adjacent methoxy group might slightly disfavor the C6 position compared to an unhindered position, but the electronic activation by the methoxy group is the dominant factor.

The table below summarizes the directing effects of the substituents on this compound.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | C1 | Strong activating (resonance donation) | ortho, para |

| Chloro (-Cl) | C2 | Weak deactivating (inductive withdrawal > resonance donation) | ortho, para |

| Ethynyl (-C≡CH) | C4 | Weak deactivating (inductive withdrawal) | meta |

Reactivity Profile of the Ethynyl Moiety

The terminal alkyne, or ethynyl moiety, is a highly versatile functional group capable of participating in a wide array of chemical transformations.

Functionalization Reactions of the Alkyne Triple Bond

The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a metal acetylide, which can then act as a nucleophile in various reactions. Furthermore, the carbon-carbon triple bond is susceptible to addition reactions.

One of the most prominent reactions for terminal alkynes is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, a Sonogashira coupling with an aryl halide (Ar-X) would yield a diarylacetylene derivative.

Another important class of reactions for terminal alkynes is Click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to form a 1,2,3-triazole. tcichemicals.commdpi.com This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.org

The following table outlines representative functionalization reactions of the ethynyl group in this compound.

| Reaction | Reagents | Product Type |

| Sonogashira Coupling | Aryl halide (Ar-X), Pd catalyst, Cu(I) cocatalyst, base | Diarylacetylene |

| Click Chemistry (CuAAC) | Organic azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |

| Glaser Coupling | Oxidizing agent (e.g., O₂), Cu(I) salt, base | 1,3-Diyne (homocoupling product) |

Cycloaddition and Annulation Reactions (e.g., Oxidative [4+2] Annulation)

The ethynyl group can participate as a dienophile or as part of a diene system in cycloaddition reactions, leading to the formation of cyclic compounds. The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. youtube.com While simple alkynes are not highly reactive dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups.

Oxidative [4+2] annulation is a powerful method for the synthesis of aromatic and heteroaromatic systems. researchgate.netresearchgate.net In these reactions, an alkyne can react with a suitable partner, often in the presence of a transition metal catalyst and an oxidant, to form a new six-membered ring. nih.gov For instance, the reaction of an alkyne with a styrene (B11656) derivative can lead to the formation of a naphthalene (B1677914) scaffold. researchgate.net

The table below provides an overview of potential cycloaddition and annulation reactions.

| Reaction Type | Reactant Partner | Potential Product |

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., 1,3-butadiene) | Substituted cyclohexadiene |

| Oxidative [4+2] Annulation | Styrene derivative | Substituted naphthalene |

| [2+2] Cycloaddition | Alkene | Substituted cyclobutene |

Hydroboration and Hydroamination Studies of Terminal Alkynes

The carbon-carbon triple bond can undergo addition of a boron-hydrogen bond (hydroboration) or a nitrogen-hydrogen bond (hydroamination).

Hydroboration-oxidation of a terminal alkyne typically proceeds in an anti-Markovnikov fashion, where the boron atom adds to the terminal, less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution yields an enol, which tautomerizes to the corresponding aldehyde.

Hydroamination involves the addition of an N-H bond across the alkyne. This reaction is often catalyzed by transition metals and can lead to the formation of enamines or imines, which can be subsequently reduced to amines. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.

A summary of these addition reactions is presented in the table below.

| Reaction | Key Reagents | Intermediate | Final Product (after workup) | Regioselectivity |

| Hydroboration-Oxidation | 1. Dialkylborane (e.g., 9-BBN) 2. H₂O₂, NaOH | Vinylborane | Aldehyde | Anti-Markovnikov |

| Hydroamination | Amine (R-NH₂), Metal catalyst (e.g., Ru, Rh, Au) | - | Enamine or Imine | Catalyst dependent |

Polymerization Behavior of Ethynyl-Substituted Arenes

Phenylacetylenes and other ethynyl-substituted arenes can undergo polymerization to form conjugated polymers. researchgate.net The polymerization can be initiated by various catalysts, including those based on transition metals like rhodium, tungsten, and molybdenum. researchgate.netresearchgate.net The properties of the resulting polymer, such as its stereochemistry (cis or trans configuration of the double bonds in the polymer backbone) and molecular weight, are highly dependent on the catalyst system and reaction conditions. researchgate.netacs.org

Diethynylarenes, which contain two ethynyl groups, can lead to the formation of crosslinked polymers. nih.gov While this compound is a monoethynylarene, its polymerization would be expected to produce a linear polymer with a polyacetylene backbone and substituted phenyl side chains.

| Polymerization Type | Catalyst System | Expected Polymer Structure |

| Transition Metal-Catalyzed Polymerization | [Rh(nbd)Cl]₂, MoCl₅, WCl₆ | Linear, conjugated polymer with substituted phenyl side chains |

Rearrangement Processes and Isomerization Pathways

Substituted ethynylarenes and their derivatives can undergo various rearrangement and isomerization reactions, often under thermal or catalytic conditions.

One relevant process is the thermal isomerization of the double bonds in the backbone of poly(phenylacetylene) from a cis to a trans configuration. researchgate.netresearcher.life This isomerization can be induced by heating and leads to changes in the polymer's properties.

While less common for simple ethynylarenes, Claisen rearrangement is a well-known sigmatropic rearrangement that occurs in allyl aryl ethers. youtube.comyoutube.com If the ethynyl group of this compound were to be converted into a suitable allyl ether precursor, a Claisen-type rearrangement could potentially occur, leading to the migration of the allyl group to the aromatic ring.

Another potential rearrangement could involve the migration of the ethynyl group itself under specific catalytic conditions, although this is a less common transformation.

Elucidation of Reaction Mechanisms Involving this compound Remains an Area for Future Investigation

Detailed mechanistic studies, including the elucidation of stepwise cycloadditions and the characterization of reaction intermediates for this compound, are not extensively documented in publicly available scientific literature. While the structural components of this molecule—a substituted phenylacetylene (B144264)—suggest a rich potential for various chemical transformations, specific experimental and theoretical investigations into its reaction pathways are scarce.

The reactivity of phenylacetylene derivatives is generally of significant interest in organic synthesis. The electron-donating methoxy group and the electron-withdrawing chloro group on the benzene ring, in conjunction with the reactive ethynyl group, are expected to influence the regioselectivity and stereoselectivity of its reactions. However, without specific research findings, any discussion of its reaction mechanisms would be purely speculative and fall outside the scope of a scientifically rigorous article.

General reaction classes applicable to similar compounds, such as cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, provide a framework for potential reactivity. For instance, the ethynyl group is a known dipolarophile and could participate in [3+2] cycloaddition reactions with various 1,3-dipoles like azides and nitrile oxides to form five-membered heterocyclic rings such as triazoles and isoxazoles, respectively. The mechanism of such reactions can be either concerted or stepwise, and the specific pathway is often dependent on the substituents of both the acetylene (B1199291) and the dipole, as well as the reaction conditions.

Similarly, the chloro and ethynyl functionalities make this compound a potential substrate for various cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The characterization of intermediates in these catalytic cycles, often involving organometallic species, is crucial for understanding the reaction mechanism and optimizing reaction conditions.

Unfortunately, the absence of specific studies on this compound prevents the presentation of detailed research findings, including data tables on reaction kinetics, yields under varying conditions, or spectroscopic characterization of intermediates. Such data is essential for a thorough elucidation of its chemical reactivity and mechanistic pathways. Further experimental and computational research is required to fill this knowledge gap.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Chloro-4-ethynyl-1-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The aromatic protons typically appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling constants dictated by the substitution pattern on the benzene (B151609) ring. The methoxy group protons present as a sharp singlet, usually around 3.8-3.9 ppm. The terminal acetylenic proton gives a characteristic singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the benzene ring resonate in the aromatic region (typically 110-160 ppm). The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences the chemical shifts of the aromatic carbons. The two sp-hybridized carbons of the ethynyl (B1212043) group have characteristic chemical shifts, with the terminal alkyne carbon appearing at a different field than the one attached to the aromatic ring. The methoxy carbon appears as a distinct signal in the upfield region of the spectrum. rsc.orgrsc.org

Interactive Data Table: ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Aromatic H: multiplet, Methoxy H: ~3.9 (s), Acetylenic H: singlet | Aromatic C: 110-160, Methoxy C: ~56, Alkyne C: ~80-90 |

| 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene | 7.42-7.47 (m, 4H), 7.31 (d, J = 8.7 Hz, 2H), 6.88 (d, J = 8.7 Hz, 2H), 3.83 (s, 3H) rsc.org | 159.75, 133.84, 133.04, 132.62, 128.62, 122.09, 114.97, 114.02, 90.33, 86.96, 55.30 rsc.org |

| 1-(benzyloxy)-4-((4-chlorophenyl)ethynyl)-2-methoxybenzene | 7.30-7.44 (m, 9H), 7.04-7.06 (m, 2H), 6.85 (d, J = 9.2 Hz, 1H), 5.18 (s, 2H), 3.91 (s, 3H) rsc.org | 149.25, 148.75, 136.64, 133.96, 132.64, 128.65, 128.60, 127.98, 127.24, 124.79, 121.93, 115.49, 114.64, 113.54, 90.40, 86.93, 70.86, 56.0 rsc.org |

Mass Spectrometry (MS) in High-Resolution Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the chemical formula C₉H₇ClO. bldpharm.comrsc.org The isotopic pattern observed for the molecular ion peak is also characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying stable fragments resulting from the cleavage of specific bonds.

Interactive Data Table: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [C₉H₇ClO+H]⁺ | 167.0258 | - |

| [C₁₂H₁₇N₂O+H]⁺ | 205.1263 | 205.1338 rsc.org |

| [C₁₃H₁₅O+H]⁺ | 187.1045 | 187.1075 rsc.org |

| [C₂₂H₁₇ClO₂+H]⁺ | 348.0917 | 348.0910 rsc.org |

| [C₁₄H₉Cl+H]⁺ | 212.0393 | 212.0394 rsc.org |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. rsc.org

Key expected vibrational frequencies include:

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

C≡C stretch: A weak band in the region of 2100-2140 cm⁻¹.

C-O-C stretch (aryl ether): Strong, characteristic bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne C-H | Stretch | ~3300 |

| Alkyne C≡C | Stretch | 2100-2140 |

| Aryl Ether C-O | Asymmetric Stretch | 1275-1200 |

| Aryl Ether C-O | Symmetric Stretch | 1075-1020 |

| Aryl C-Cl | Stretch | 800-600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption bands. The positions (λmax) and intensities of these bands are characteristic of the chromophoric system, which in this case is the substituted benzene ring conjugated with the ethynyl group. The electronic absorption spectra of related compounds have been studied in various solvents to understand their photophysical properties. researchgate.netresearchgate.net This information is particularly relevant for applications in materials science and photochemistry.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, FMO, MEP) on 2-Chloro-4-ethynyl-1-methoxybenzene and Analogues

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of this compound. Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost.

Density Functional Theory (DFT) studies on analogues, such as substituted phenylacetylenes and chloroanisoles, offer insights into how the combination of chloro, ethynyl (B1212043), and methoxy (B1213986) substituents influences the geometry and electronic distribution of the molecule. worldscientific.comnih.govresearchgate.net For instance, DFT calculations can determine optimized molecular structures, bond lengths, and angles. In a study on 4-bromo-2-chloro-1-methoxybenzene, a close analogue, it was noted that the methoxy group is slightly rotated out of the plane of the benzene (B151609) ring. researchgate.net DFT calculations on picoline-diazido-Pt(IV) compounds have been used to calculate geometric structures and analyze electronic properties. nih.gov

Frontier Molecular Orbital (FMO) analysis , which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For a curcumin (B1669340) analog containing a 2-chloro-pyrimidine moiety, FMO analysis was used to understand its electronic properties and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecule's surface. These maps reveal electrophilic and nucleophilic sites, predicting where the molecule is likely to interact with other chemical species. nih.gov In studies of azido (B1232118) Pt(IV) compounds with picoline ligands, MEP analysis showed that the para-position of the nitrogen atom in the picoline ring is the most susceptible to nucleophilic attack, while the azide (B81097) and hydroxyl regions are prone to proton attack. nih.gov For the aforementioned curcumin analog, MEP simulations suggested that the experimental spectral profile in toluene (B28343) was not affected by a possible charge transfer. mdpi.com

| Analogue | Method | Property | Calculated Value | Reference |

|---|---|---|---|---|

| trans,trans,trans-[Pt(N3)2(OH)2(py)2] | DFT/LSDA | HOMO-LUMO Gap | ~3.5 eV | nih.gov |

| 3-picoline substituted Pt(IV) complex | DFT/LSDA | Minimum ESP | -38.37 kcal/mol | nih.gov |

| 4-picoline substituted Pt(IV) complex | DFT/LSDA | Minimum ESP | -38.55 kcal/mol | nih.gov |

| 2-Chloro-4,6-bis-styrylpyrimidine | DFT | HOMO Energy | -5.89 eV (in toluene) | mdpi.com |

| 2-Chloro-4,6-bis-styrylpyrimidine | DFT | LUMO Energy | -2.25 eV (in toluene) | mdpi.com |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is crucial for its synthesis and derivatization. Computational modeling can map out the entire energy landscape of a reaction, identifying intermediates, transition states, and activation energies.

For example, the synthesis of ethynylbenzene derivatives often involves reactions at the ethynyl group. researchgate.net Theoretical studies on the reaction of the ethynyl radical with benzene have shown that the reaction proceeds without a barrier to form a phenylacetylene (B144264) adduct. researchgate.net This type of analysis is vital for understanding potential side reactions or alternative pathways.

Furthermore, recent advancements have seen the development of machine learning models capable of generating reaction pathways. arxiv.org These models can predict the structural changes from reactants to products, offering a preliminary sketch of the reaction path that can be further refined with higher-level quantum chemical calculations. arxiv.org Such approaches could be applied to predict the outcomes of novel reactions involving this compound.

Transition state analysis is key to determining the rate-limiting step of a reaction. By calculating the structure and energy of transition states, chemists can understand the factors that control the reaction rate and selectivity. For instance, in the context of C-H activation or cross-coupling reactions, which are common for aryl halides and alkynes, identifying the transition state geometry can reveal the steric and electronic effects of the chloro and methoxy substituents on the reactivity of the ethynyl group. Studies on the oxidative addition of substituted benzenes to palladium catalysts, a key step in many cross-coupling reactions, have shown a correlation between the free energy barrier and the NMR chemical shift of the ipso-carbon. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

The substituents on the benzene ring of this compound—chloro, ethynyl, and methoxy groups—exert significant control over its reactivity and the regioselectivity of its reactions.

Methoxy group (-OCH₃): This is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance. wikipedia.orglibretexts.org

Chloro group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. libretexts.org

Ethynyl group (-C≡CH): The electronegativity of the sp-hybridized carbon atoms makes this group weakly deactivating. ncert.nic.in

The interplay of these groups determines the most likely sites for electrophilic attack. Computational methods can quantify these directing effects by calculating the electron density at different positions on the ring and modeling the stability of the intermediates formed during substitution at the ortho, meta, and para positions relative to each substituent. libretexts.orgmsu.edu For example, DFT calculations can compute local and global reactivity descriptors to predict the most reactive sites in a molecule. researchgate.net

In reactions involving the ethynyl group, such as Sonogashira coupling, the electronic nature of the substituents on the aromatic ring can influence the reaction rate and yield. Computational models can help predict these outcomes by simulating the reaction mechanism.

| Substituent | Activating/Deactivating | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Resonance (Donating) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) |

| -C≡CH (Ethynyl) | Weakly Deactivating | Meta | Inductive (Withdrawing) |

In Silico Assessment of Molecular Interactions (e.g., Ligand-Receptor Docking)

While specific ligand-receptor docking studies for this compound are not widely published, the principles of molecular docking can be applied to predict its potential biological activity. Docking simulations place a ligand into the binding site of a protein and score the interaction based on factors like shape complementarity and intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).

Analogues of this compound, particularly those with a substituted phenyl ring, are common motifs in drug discovery. For example, oligomeric phenylene ethynylenes (OPEs), which share the ethynyl-phenyl structural element, have been investigated for their antimicrobial properties. unm.eduunm.edu Docking studies could be employed to understand how these molecules interact with bacterial or viral proteins. unm.edu

The structural features of this compound—a potential hydrogen bond acceptor (methoxy oxygen), a halogen bond donor (chlorine), and a hydrophobic aromatic ring—suggest it could interact with a variety of protein active sites. In silico screening of this compound against libraries of biological targets could identify potential protein partners, providing a starting point for experimental validation in drug discovery or chemical biology.

Theoretical Studies on Electronic and Photophysical Properties

The photophysical properties of aromatic ethynyl compounds are of significant interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the electronic transitions that govern absorption and emission of light. nih.govnih.gov

Studies on ethynyl-substituted aromatic compounds, like ethynylphenanthrenes and ethynylanthracenes, have shown that the introduction of the ethynyl group can significantly alter their photophysical properties, often leading to increased fluorescence quantum yields. nih.govnih.gov TD-DFT calculations help to rationalize these observations by determining the nature of the excited states, such as whether they are locally excited (LE) or have charge-transfer (CT) character. nih.gov The polarity of the solvent can also play a crucial role, often stabilizing CT states and leading to changes in fluorescence. nih.gov

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, the wavelength of maximum emission, and its fluorescence quantum yield. These theoretical predictions can guide the design of new materials with tailored photophysical properties for specific applications. For instance, the accuracy of different DFT functionals, such as CAM-B3LYP and ωB97XD, has been benchmarked against higher-level methods like ADC(2) for predicting the excited-state properties of oligomers, providing a framework for reliable in silico design of new functional materials. acs.org

Research Applications and Derivative Synthesis

Utilization as a Building Block in Complex Chemical Synthesis

The presence of the ethynyl (B1212043) and chloro substituents makes 2-Chloro-4-ethynyl-1-methoxybenzene a valuable precursor for creating a wide array of organic molecules. These reactive sites allow for various coupling reactions and further functionalization.

Precursor to Diversified Organic Compounds (e.g., Pharmaceuticals, Agrochemicals)

This compound is a key intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The reactivity of its ethynyl group allows for participation in reactions like additions and polymerizations, while the chloro group can be substituted or used in cross-coupling reactions. ontosight.ai This dual reactivity enables the construction of elaborate molecular frameworks.

Derivatives of similar chlorinated benzene (B151609) compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized properties. ontosight.ai For instance, related propenylbenzene derivatives have been investigated for their antimicrobial, antioxidant, and antiproliferative activities. nih.gov The structural motifs derived from this compound can be found in compounds with potential fungicidal and insecticidal properties. researchgate.netbiointerfaceresearch.com

Intermediate in Heterocyclic Synthesis (e.g., Quinolines, Benzofurans, Pyridazines, Tetraazanaphthalenes)

The structural framework of this compound is particularly useful for the synthesis of various heterocyclic compounds.

Quinolines: The synthesis of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry, can be achieved using precursors with similar functionalities. organic-chemistry.orgnih.gov For example, the reaction of ortho-propynol phenyl azides can lead to the formation of 4-chloro quinolines through a cascade cyclization. rsc.org Various methods, including those catalyzed by transition metals, have been developed for the synthesis of substituted quinolines from precursors containing alkyne and aniline-like moieties. researchgate.net

Benzofurans: While direct synthesis of benzofurans from this compound is not explicitly detailed in the provided results, the synthesis of related heterocyclic systems often involves intramolecular cyclization of substituted phenols or anilines with alkynes, a strategy for which this compound is well-suited.

Pyridazines: Pyridazine derivatives, known for their biological activities, can be synthesized from precursors that could be derived from this compound. nih.govnih.gov For instance, the synthesis of new pyrrolo[1,2-b]pyridazines involves a 1,3-dipolar cycloaddition reaction with activated alkynes. nih.gov

Tetraazanaphthalenes: The synthesis of complex nitrogen-containing heterocycles like tetraazanaphthalenes often involves multi-step sequences where functionalized building blocks are essential. While a direct synthesis from this compound is not specified, its reactive groups make it a potential starting material for constructing such polycyclic aromatic systems.

Development of Advanced Materials and Functional Systems

The electronic and structural properties of this compound make it a candidate for the development of novel materials with specific functions.

Components in Molecular Solar-Thermal Energy Storage Systems

Molecular solar thermal (MOST) energy storage systems utilize photoswitchable molecules to capture and store solar energy in the form of chemical bonds, which can later be released as heat on demand. sigmaaldrich.comrsc.orgresearchgate.net The norbornadiene (NBD) quadricyclane (B1213432) (QC) system is a promising candidate for MOST applications due to its high energy storage density. sigmaaldrich.comd-nb.info The performance of these systems can be tuned by modifying the NBD structure. Attaching aryl and acetylene (B1199291) units can improve the absorption of the solar spectrum. sigmaaldrich.com

While this compound itself is not directly mentioned as a component, its structural features—an ethynyl group attached to a substituted benzene ring—are relevant to the design of improved photoswitches. sigmaaldrich.comd-nb.info For example, alkyne-linked norbornadiene dimers have been synthesized to increase energy densities and storage times. d-nb.info The synthesis of such systems often involves Sonogashira coupling reactions with diethynylbenzene derivatives, highlighting the importance of building blocks like this compound. d-nb.info

Precursors for Conjugated Polymers and Frameworks

The ethynyl group of this compound makes it a suitable monomer for the synthesis of conjugated polymers. biosynth.com These materials are of interest for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells. nih.gov Palladium-catalyzed cross-coupling reactions are commonly employed to create such polymers. nih.govubc.ca For example, tetraalkoxyphenanthrene derivatives have been used to form luminescent conjugated oligomers and polymers. nih.govubc.ca The synthesis of these materials often involves the coupling of diiodo-aromatic compounds with alkynes, a reaction type where this compound could serve as the alkyne component.

Investigation of Biological Activities of Related Structural Motifs

The structural components of this compound are found in various biologically active molecules. The study of derivatives and related compounds provides insights into structure-activity relationships. For instance, novel thiosemicarbazone derivatives of 2,4-dichlorophenyl acetic acid have shown α-amylase inhibitory and antioxidant activities. nih.gov The presence of halogen atoms in quinone imine derivatives has been shown to correlate with their insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com Furthermore, chemo-enzymatic synthesis has been used to create propenylbenzene derivatives that exhibit fungistatic and antioxidant properties. nih.gov These studies underscore the potential for discovering new bioactive compounds by modifying the core structure of molecules like this compound.

In Vitro Studies on Bioactivity (e.g., anticancer, antimicrobial)

The core structure of this compound serves as a scaffold for generating derivatives with significant biological potential. The introduction of heterocyclic moieties, such as pyrimidines and triazoles, has been a common strategy to explore new anticancer and antimicrobial agents.

Anticancer Activity:

The synthesis of pyrimidine (B1678525) derivatives from various precursors has been a subject of interest in the quest for new anticancer drugs. nih.gov For instance, a series of pyrimidine derivatives bearing aryl urea (B33335) moieties were designed and synthesized, with some compounds showing notable cytotoxic activity against colon cancer cell lines. One such derivative demonstrated an IC50 value of 11.08 µM against the SW480 cancer cell line and was found to induce apoptosis by arresting the cell cycle at the G2/M phase. nih.gov While not directly synthesized from this compound in this particular study, the potential for this compound to act as a precursor for similar bioactive pyrimidines is significant. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between sp2 and sp hybridized carbons, could be employed to link the this compound core to a suitable pyrimidine precursor.

Similarly, quinazoline-based pyrimidodiazepines have been synthesized and evaluated for their anticancer properties. One compound in this class exhibited strong growth inhibitory activity against the K-562 leukemia cell line with a GI50 of 0.622 μM. nih.gov The structural complexity of these molecules highlights the potential for creating diverse and potent anticancer agents from suitable building blocks.

Antimicrobial Activity:

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in many antimicrobial drugs. The synthesis of novel 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives has been explored, with some compounds showing promising activity against Gram-positive bacteria. nih.govnih.gov For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 15.63 μg/mL against Bacillus subtilis. nih.govnih.gov The synthesis of such triazoles often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.govnih.gov The ethynyl group of this compound is an ideal starting point for creating triazole derivatives through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This approach could lead to a new class of antimicrobial agents built upon the this compound framework.

Further studies on 1,2,4-triazole-5-thione derivatives have also been conducted, with some compounds showing promising antimicrobial activity. crpsonline.com The strategic incorporation of different substituents on the triazole ring has been shown to influence the biological activity of the resulting compounds. crpsonline.com

Table 1: Examples of Bioactive Pyrimidine and Triazole Derivatives

| Compound Class | Bioactivity | Example Finding | Citation |

|---|---|---|---|

| Pyrimidine Derivatives | Anticancer | IC50 value of 11.08 µM against SW480 colon cancer cell line. | nih.gov |

| Pyrimidodiazepines | Anticancer | GI50 of 0.622 μM against K-562 leukemia cell line. | nih.gov |

| 1,2,4-Triazole Derivatives | Antimicrobial | MIC of 15.63 μg/mL against Bacillus subtilis. | nih.govnih.gov |

| 1,2,4-Triazole-5-Thione Derivatives | Antimicrobial | Promising activity reported for some derivatives. | crpsonline.com |

Exploration of Enzyme Modulatory Effects (e.g., Protease, SGLT inhibition in derivatives)

The derivatization of this compound can also lead to compounds with specific enzyme inhibitory properties.

Protease Inhibition:

Research into protease inhibitors is a critical area of drug discovery. While no direct studies on protease inhibitors derived from this compound were identified, the synthesis of related heterocyclic compounds suggests this is a viable area for exploration.

SGLT Inhibition:

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are an important class of drugs for the management of type 2 diabetes. These agents work by blocking the reabsorption of glucose in the kidneys. While no SGLT inhibitors have been directly synthesized from this compound, the structural motifs of known SGLT2 inhibitors provide a blueprint for the design of new derivatives.

Catalysis and Organometallic Applications of Derivatives

The ethynyl group of this compound is not only a handle for synthesizing biologically active molecules but also for creating novel organometallic complexes with potential catalytic applications. The ability of the alkyne to coordinate with transition metals makes it a valuable ligand in organometallic chemistry.

The Sonogashira coupling reaction itself, which is key to derivatizing this compound, relies on a palladium catalyst. This highlights the intrinsic link between this class of compounds and organometallic catalysis. It is conceivable that derivatives of this compound could be designed to act as ligands for transition metals, thereby creating new catalysts for a variety of organic transformations. For instance, the synthesis of novel organometallic compounds and their application in catalysis is a burgeoning field of research. While specific examples starting from this compound are not yet reported in the literature, the fundamental principles of organometallic chemistry suggest this is a promising avenue for future investigation.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and sustainable practices. For ethynyl-aryl compounds like 2-Chloro-4-ethynyl-1-methoxybenzene, research is moving towards greener synthetic and reaction conditions. A significant area of innovation is the advancement of coupling reactions, such as the Sonogashira coupling, to operate under milder, more sustainable conditions. wikipedia.org Newer protocols that function at room temperature and in aqueous media reduce energy consumption and the reliance on volatile organic solvents. wikipedia.org

Furthermore, mechanochemistry, which involves reactions conducted by milling or grinding, represents a significant leap forward in green synthesis. acs.orgacs.org This solvent-free or low-solvent technique can enhance reaction rates and, in some cases, enable novel reactivity. acs.orgacs.org For instance, the alkynylation of N-heterocycles has been achieved through ball milling, a process that can be more atom-economical and generate less waste than traditional solution-phase chemistry. acs.orgacs.org The development of metal-free reaction pathways, potentially using water as a solvent, further exemplifies the trend toward sustainable chemistry in the synthesis and application of complex molecules. rsc.orgsemanticscholar.org

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For transformations involving this compound, researchers are increasingly employing advanced computational and experimental techniques. Density Functional Theory (DFT) calculations, for example, are used to model reaction pathways, such as in [3+2] cycloaddition reactions, providing insights into the kinetic and thermodynamic factors that control selectivity. chemrxiv.org

Experimental studies are also becoming more sophisticated. Techniques like kinetic isotope effect (KIE) studies and reaction quenching can elucidate complex, multi-step mechanisms, such as the photomediated ring contractions of N-aryl azacycles. organic-chemistry.org For novel reactions like the mechanochemically-assisted alkynylation, spectroscopic methods including High-Resolution Mass Spectrometry (HRMS) and X-ray Photoelectron Spectroscopy (XPS) are used to identify transient species like phenylethynyl radicals and to understand the role of unexpected catalysts, such as iron abraded from the steel reaction vessel. acs.orgacs.org These advanced insights allow chemists to optimize reaction conditions and expand the synthetic utility of versatile building blocks.

Exploration of Novel Reactivity Patterns and Selectivities

The ethynyl (B1212043) and chloro groups of this compound offer multiple avenues for exploring novel reactivity and achieving high levels of selectivity. The Sonogashira coupling, a cornerstone reaction for terminal alkynes, can exhibit high regioselectivity on substrates with multiple halide substituents, typically reacting at the most reactive C-X bond (I > Br > Cl). wikipedia.orglibretexts.org This allows for sequential, site-selective functionalization.

Beyond classic cross-coupling, the ethynyl group is a versatile participant in other transformations. For example, its use in [3+2] cycloaddition reactions with azides (click chemistry) or nitrilimines allows for the construction of diverse heterocyclic systems with high chemoselectivity. chemrxiv.orgchemrxiv.org Furthermore, the development of cooperative catalysis systems, such as a B/Cu system for asymmetric propargylic substitution, can deliver products like chiral β-ethynyl ketones with remarkable enantioselectivity. acs.org The use of hypervalent iodine reagents, known as ethynylbenziodoxoles (EBXs), opens up pathways for the alkynylation of various nucleophiles under transition-metal-free conditions, enhancing the green profile of these transformations. nih.gov

Development of Advanced Functional Materials from Ethynyl-Aryl Scaffolds

Ethynyl-aryl scaffolds are prized components in materials science due to the rigidity and linearity imparted by the alkyne unit. These structural features are ideal for constructing highly ordered, porous materials. A prime example is the synthesis of ethynyl-linked covalent organic frameworks (COFs). nih.gov By employing Sonogashira coupling reactions, building blocks similar to this compound can be polymerized into extended two-dimensional layers. nih.gov These materials exhibit intriguing properties such as broad-spectrum light absorption, photoconductivity, and microporosity, making them suitable for applications in gas capture (e.g., CO2), iodine uptake, and as solid-state ion conductors for next-generation batteries. nih.gov

The utility of these scaffolds also extends to the nanoscale. The rigidity and defined geometry of ethynyl-containing molecules have been harnessed to construct supramolecular nanorotors, a form of molecular machine. chemrxiv.org In these systems, the acetylene (B1199291) linker acts as a crucial axle, allowing for controlled rotational motion. chemrxiv.org Potential applications for such dynamic molecular systems lie in areas like nanofluidics and molecular computing. chemrxiv.org

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers fertile ground for the application of versatile molecules like this compound. The ethynyl group is a key functional group for "click chemistry," a set of powerful bioorthogonal reactions that allow for the covalent linking of molecules in complex biological environments. This makes the compound a valuable precursor for creating chemical probes, labeling biomolecules, or synthesizing derivatives for bioconjugation. chemrxiv.org

In medicinal chemistry, the Sonogashira reaction is a widely used tool for synthesizing complex natural products and pharmaceuticals. wikipedia.org For instance, it has been used to prepare Altinicline, a drug candidate for treating neurological disorders like Parkinson's and Alzheimer's disease. wikipedia.org Aryl scaffolds, in general, are central to drug design, forming the core of many multitarget inhibitors for applications like anticancer immunotherapy. mdpi.com Specifically, 2-alkynyl-substituted heterocycles, which can be synthesized from ethynyl precursors, are known to possess a wide range of biological activities, including anti-inflammatory and neuroprotective properties. acs.org The terminal alkyne itself can be a pharmacophore or be involved in the metabolic activation of a prodrug, offering sophisticated strategies for drug delivery and action. chemrxiv.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120136-29-0 | ikambalab.com |

| Alternate CAS | 153440-68-7 | sigmaaldrich.com |

| Molecular Formula | C₉H₇ClO | ikambalab.com |

| Molecular Weight | 166.61 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | COC1=CC(=C(C=C1)C#C)Cl | uni.lu |

| InChI Key | LSTDMADOYKDOFL-UHFFFAOYSA-N | sigmaaldrich.com |

| Purity | 95% - 98% | ikambalab.comsigmaaldrich.com |

| Storage Temp. | 2-7°C / Ambient | ikambalab.comsigmaaldrich.com |

Q & A

Basic Research Questions

Q. How can 2-Chloro-4-ethynyl-1-methoxybenzene be unambiguously identified in experimental workflows?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm aromatic protons, chlorine substitution, and methoxy/ethynyl groups.

- Mass spectrometry (MS) to verify molecular weight (e.g., calculated ~168.6 g/mol based on C₉H₇ClO) .

- Infrared (IR) spectroscopy to detect alkynyl C≡C stretches (~2100 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if vapor exposure is possible .

- Storage : Store in a cool, dry place away from oxidizers and ignition sources. Use sealed containers under inert gas (e.g., N₂) to stabilize the ethynyl group .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are feasible for preparing this compound?

- Stepwise Approach :

Chlorination : Introduce chlorine at the 2-position of 4-ethynyl-1-methoxybenzene via electrophilic substitution (e.g., Cl₂/FeCl₃).

Sonogashira Coupling : For ethynyl group introduction, use Pd-catalyzed cross-coupling between 2-chloro-4-iodo-1-methoxybenzene and terminal alkynes .

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Case Study : If conflicting stability data arise (e.g., decomposition under light vs. ambient conditions):

- Controlled Experiments : Conduct stability studies under varying temperatures, light exposure, and humidity.

- Analytical Validation : Use HPLC to quantify degradation products and identify pathways (e.g., ethynyl group oxidation) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Catalyst Screening : Test Pd, Cu, or Ni catalysts to favor coupling at the ethynyl vs. chloro site.

- Computational Modeling : Use DFT to predict electronic effects (e.g., methoxy group’s electron-donating nature directing reactivity) .

- Experimental Validation : Compare yields for Suzuki-Miyaura vs. Sonogashira reactions using aryl halide partners.

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC assays .

- Cytotoxicity : Assess viability in cancer cell lines (e.g., MTT assay) and compare with non-cancerous cells .

- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or ROS generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.